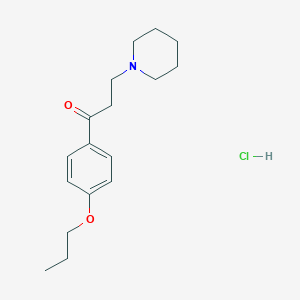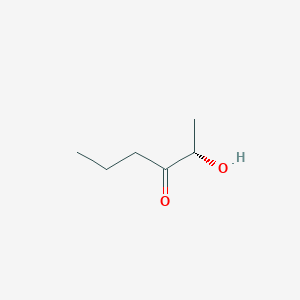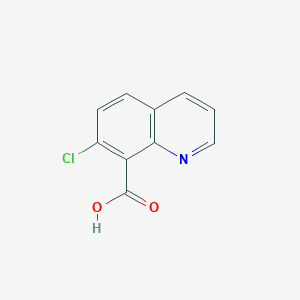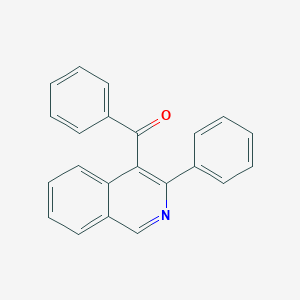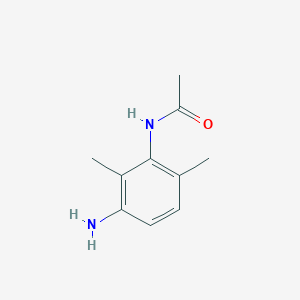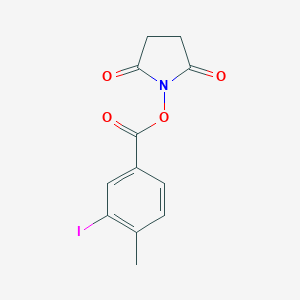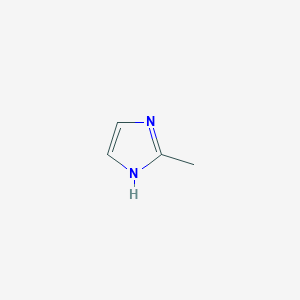
N-Phprop-clphetp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phprop-clphetp is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-Phprop-clphetp is not fully understood. However, it has been suggested that it may act by inhibiting bacterial cell wall synthesis or by disrupting the bacterial membrane. It has also been suggested that it may act by binding to metal ions in biological systems, leading to changes in their fluorescence properties.
Biochemische Und Physiologische Effekte
N-Phprop-clphetp has been found to have minimal toxicity in animal studies. It has also been found to have low levels of cytotoxicity in human cell lines. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Phprop-clphetp is its synthetic accessibility. The synthesis method is relatively simple and can be scaled up to produce large quantities of the compound. Additionally, it has been found to have good stability, making it suitable for long-term storage. However, one of the main limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how it works and to optimize its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-Phprop-clphetp. One area of research is the development of new antibiotics based on its antimicrobial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and to optimize its potential applications in various fields.
Synthesemethoden
The synthesis of N-Phprop-clphetp involves a multi-step process that starts with the reaction of 4-chloro-1-phenylpyridinium iodide with propargyl alcohol. The resulting compound is then reacted with sodium hydride and 2-chloroethyl ethyl sulfide to form N-Phprop-clphetp. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-Phprop-clphetp has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
152565-99-6 |
|---|---|
Produktname |
N-Phprop-clphetp |
Molekularformel |
C20H20ClNO |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20ClNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
InChI-Schlüssel |
VNTOFUWITKZULK-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
Synonyme |
N-(1-phenylpropionyl)-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-ClPheTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
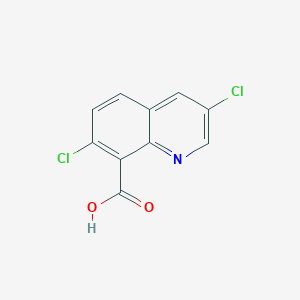
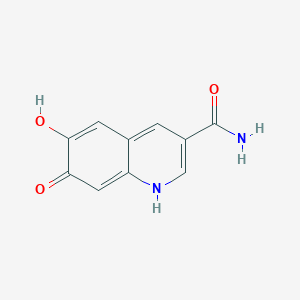
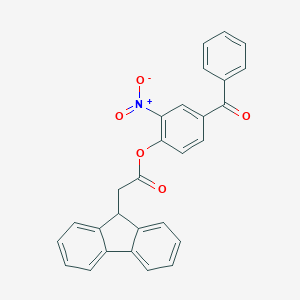
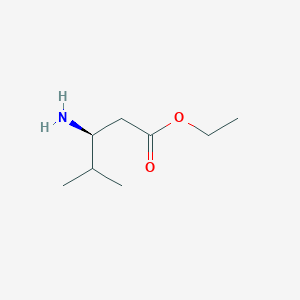
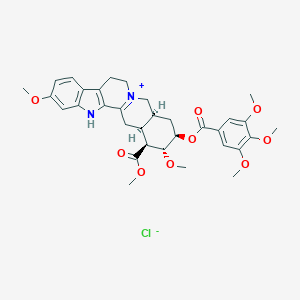
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
